molecular formula C22H20ClNO3 B612924 Z-2-Nal-chloromethylketone CAS No. 128019-71-6

Z-2-Nal-chloromethylketone

Cat. No.: B612924
CAS No.: 128019-71-6
M. Wt: 381.86
Attention: For research use only. Not for human or veterinary use.
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Description

Z-3-(2-Naphthyl)-L-alanine chloromethylketone: is an organic compound that features a naphthyl group attached to an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(2-Naphthyl)-L-alanine chloromethylketone typically involves the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with various reagents. One common method involves the condensation of 3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid to produce naphthyl-substituted thiophene . Another method includes the reaction with aromatic amines to form naphthylimino enamines, which can undergo intramolecular cyclization to yield naphthyl-substituted quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Z-3-(2-Naphthyl)-L-alanine chloromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Drug Development: Due to its unique structure, it may serve as a precursor or intermediate in the development of pharmaceutical agents.

Industry:

    Material Science: The compound’s derivatives could be explored for applications in material science, such as the development of novel polymers or organic electronic materials.

Mechanism of Action

The mechanism of action of Z-3-(2-Naphthyl)-L-alanine chloromethylketone involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution and cyclization reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[(2S)-4-chloro-1-naphthalen-2-yl-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c23-14-21(25)20(24-22(26)27-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-12,20H,13-15H2,(H,24,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGGQIBPEMUTCE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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